molecular formula C12H15N3O2 B12331191 N-(4-acetylphenyl)pyrazolidine-3-carboxamide

N-(4-acetylphenyl)pyrazolidine-3-carboxamide

Cat. No.: B12331191
M. Wt: 233.27 g/mol
InChI Key: BBOGDBARHVUYSN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)pyrazolidine-3-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of the pyrazole ring in the structure of this compound makes it an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)pyrazolidine-3-carboxamide typically involves the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then reacted with an appropriate amine to form the final product. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or methanol, followed by purification using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted pyrazole derivatives .

Scientific Research Applications

N-(4-acetylphenyl)pyrazolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-acetylphenyl)pyrazolidine-3-carboxamide include other pyrazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the acetyl group at the 4-position and the carboxamide group at the 3-position of the pyrazole ring contributes to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-(4-acetylphenyl)pyrazolidine-3-carboxamide

InChI

InChI=1S/C12H15N3O2/c1-8(16)9-2-4-10(5-3-9)14-12(17)11-6-7-13-15-11/h2-5,11,13,15H,6-7H2,1H3,(H,14,17)

InChI Key

BBOGDBARHVUYSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCNN2

Origin of Product

United States

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